molecular formula C8H17N3O2 B117839 N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 159016-21-4

N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No.: B117839
CAS No.: 159016-21-4
M. Wt: 187.24 g/mol
InChI Key: DHIIGGBUSJELIL-UHFFFAOYSA-N
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Description

N’-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester is a chemical compound with the molecular formula C7H15N3O2. It is a derivative of hydrazinecarboxylic acid, where the hydrazine group is protected by a tert-butyl ester. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of tert-butyl carbazate with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as palladium or a base like sodium hydroxide. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of N’-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N’-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester exerts its effects involves the interaction with specific molecular targets. The compound can form hydrazones with aldehydes and ketones, which can then undergo further chemical transformations. These interactions are crucial in various biochemical pathways and synthetic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to form stable hydrazones is particularly noteworthy .

Properties

IUPAC Name

tert-butyl N-[(Z)-1-aminopropylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-5-6(9)10-11-7(12)13-8(2,3)4/h5H2,1-4H3,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIIGGBUSJELIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/NC(=O)OC(C)(C)C)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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